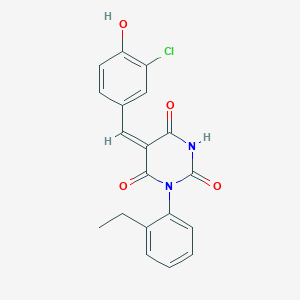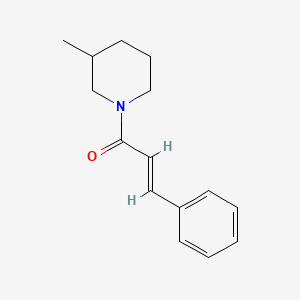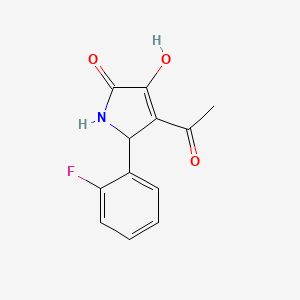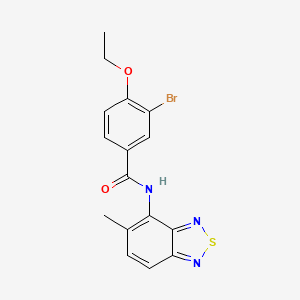![molecular formula C17H17NO6S B3920187 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3920187.png)
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]
Descripción general
Descripción
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], commonly known as TTM, is a synthetic compound that has been widely used in scientific research. TTM is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. In
Aplicaciones Científicas De Investigación
TTM has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] inhibition by TTM leads to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. TTM has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes.
Mecanismo De Acción
1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] is a negative regulator of insulin signaling, and its inhibition by TTM leads to increased insulin sensitivity and glucose uptake. TTM binds to the catalytic site of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], forming a covalent bond with the active site cysteine residue. This results in the inactivation of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] and the subsequent activation of insulin signaling pathways.
Biochemical and Physiological Effects
TTM has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. TTM also reduces body weight and adiposity in obese mice. In addition, TTM has been shown to reduce hepatic glucose production and improve lipid metabolism in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTM is a highly specific inhibitor of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], making it a valuable tool for studying the role of 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in insulin signaling and glucose homeostasis. However, TTM has a relatively short half-life in vivo, which limits its usefulness in long-term studies. In addition, TTM has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
Future research on TTM should focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Clinical trials are needed to establish the safety and efficacy of TTM in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of TTM on glucose homeostasis and lipid metabolism. Finally, the development of more potent and selective 1-(2-thienyl)-1,2-propanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] inhibitors may lead to the discovery of novel therapeutic agents for the treatment of metabolic diseases.
Propiedades
IUPAC Name |
[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10(15(19)14-6-5-7-25-14)18-24-17(20)11-8-12(21-2)16(23-4)13(9-11)22-3/h5-9H,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMSKEBFPZJAFJ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[1-Oxo-1-(thiophen-2-YL)propan-2-ylidene]amino 3,4,5-trimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920108.png)

![1-(2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920120.png)
![N'-[(2-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3920123.png)
![N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3920137.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3920144.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920149.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3920173.png)
![N-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3920180.png)
![3-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3920185.png)



![4-acetyl-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920215.png)